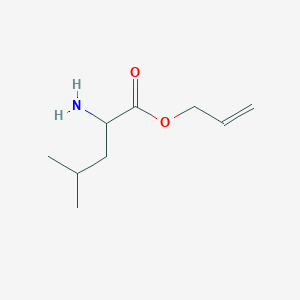
prop-2-en-1-yl 2-amino-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
prop-2-en-1-yl 2-amino-4-methylpentanoate: is a derivative of the essential amino acid L-leucine It is characterized by the presence of an allyl ester group attached to the carboxyl group of L-leucine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: prop-2-en-1-yl 2-amino-4-methylpentanoate can be synthesized through the esterification of L-leucine with allyl alcohol. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of L-leucine allyl ester may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: prop-2-en-1-yl 2-amino-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens or nucleophiles can be used under various conditions depending on the desired product.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: prop-2-en-1-yl 2-amino-4-methylpentanoate is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, L-leucine allyl ester is used to study the transport and metabolism of amino acid derivatives. It is also used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, L-leucine allyl ester is used in the production of polymers and other materials with specific properties. It is also used in the development of new catalysts and reagents for chemical processes .
Mécanisme D'action
The mechanism of action of L-leucine allyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it is taken up by cells through amino acid transporters and undergoes metabolic transformations. These transformations can lead to the activation or inhibition of specific signaling pathways, such as the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which is involved in cell growth and metabolism .
Comparaison Avec Des Composés Similaires
- L-Leucine methyl ester
- L-Leucine ethyl ester
- L-Leucine isopropyl ester
- L-Leucine benzyl ester
Comparison: prop-2-en-1-yl 2-amino-4-methylpentanoate is unique due to the presence of the allyl group, which imparts different chemical reactivity compared to other esters of L-leucine. This unique reactivity makes it a valuable compound in synthetic chemistry and research applications. The allyl group also allows for specific interactions with biological targets, making it a useful tool in the study of amino acid metabolism and signaling pathways .
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
prop-2-enyl 2-amino-4-methylpentanoate |
InChI |
InChI=1S/C9H17NO2/c1-4-5-12-9(11)8(10)6-7(2)3/h4,7-8H,1,5-6,10H2,2-3H3 |
Clé InChI |
QJLFJEIEFSDWQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)OCC=C)N |
Séquence |
L |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















